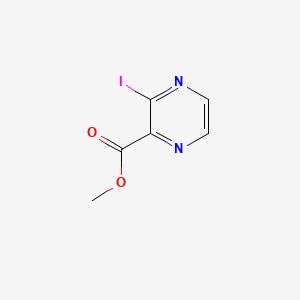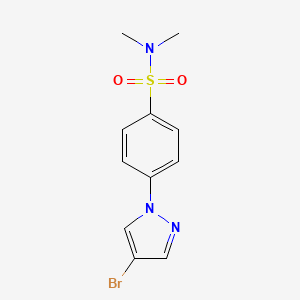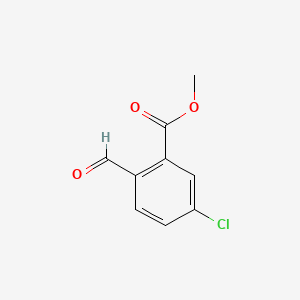![molecular formula C8H6N2O2 B598471 Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate CAS No. 169750-88-3](/img/structure/B598471.png)
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
概述
描述
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique structure, which includes a tert-butyl group attached to an octahydro-pyrrolo-pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate typically involves the reaction of a pyrrolo-pyridine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
化学反应分析
Types of Reactions
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolo-pyridine compounds.
科学研究应用
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- Tert-butyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
- Tert-butyl octahydro-1H-pyrrolo[3,4-C]pyridine-1-carboxylate
Uniqueness
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is unique due to its specific ring structure and the position of the tert-butyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
169750-88-3 |
|---|---|
分子式 |
C8H6N2O2 |
分子量 |
162.15 g/mol |
IUPAC 名称 |
pyrrolo[2,3-c]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)10-4-2-6-1-3-9-5-7(6)10/h1-5H,(H,11,12) |
InChI 键 |
UIZRPNPIXHSJAW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNCC2 |
规范 SMILES |
C1=CN=CC2=C1C=CN2C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
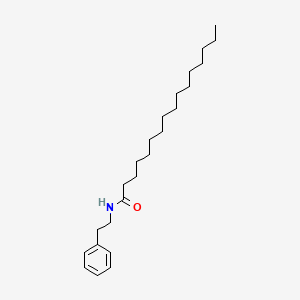
![4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B598391.png)
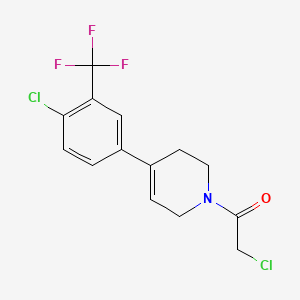
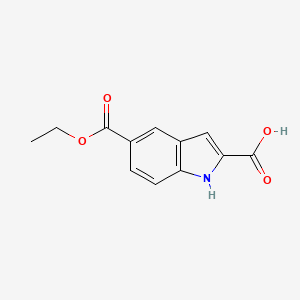
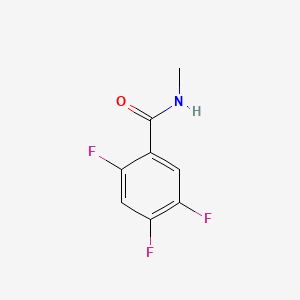
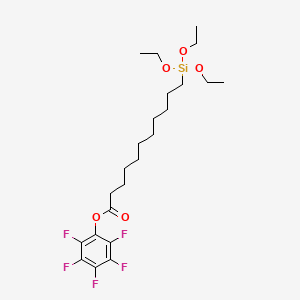
![[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B598402.png)
![methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate](/img/structure/B598404.png)
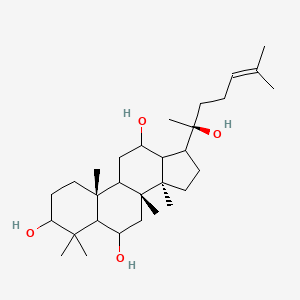
![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)

